molecular formula C19H19NO4 B8074565 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate

1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate

Cat. No.: B8074565
M. Wt: 325.4 g/mol
InChI Key: MZIVCGYFTCALCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate is a complex organic compound characterized by its unique structure, which combines an adamantane core with a dioxoisoindolin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The dioxoisoindolin moiety is then introduced through a series of reactions, including cyclization and oxidation processes. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance production efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to achieve desired properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate has a wide range of applications in scientific research:

  • Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: Its properties are exploited in the creation of new materials with enhanced mechanical and chemical stability.

Mechanism of Action

The mechanism by which 1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the dioxoisoindolin moiety engages in binding interactions with biological targets. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other adamantane derivatives, dioxoisoindolin derivatives, and related heterocyclic compounds.

  • Uniqueness: The combination of adamantane and dioxoisoindolin moieties in this compound provides unique structural and functional properties that distinguish it from other compounds in its class.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-16-14-3-1-2-4-15(14)17(22)20(16)24-18(23)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIVCGYFTCALCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)ON4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate
Reactant of Route 6
1,3-Dioxoisoindolin-2-yl adamantane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.